molecular formula C22H28N2O4S B2493269 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide CAS No. 392324-17-3

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide

Cat. No.: B2493269
CAS No.: 392324-17-3
M. Wt: 416.54
InChI Key: UCBUGEMODWXWLD-UHFFFAOYSA-N
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Description

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the benzamide moiety. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and time.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methoxyphenyl)benzamide
  • 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-propoxyphenyl)benzamide

Uniqueness

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-28-21-8-6-5-7-20(21)23-22(25)18-9-11-19(12-10-18)29(26,27)24-14-16(2)13-17(3)15-24/h5-12,16-17H,4,13-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBUGEMODWXWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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